2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by its furan ring substituted with dimethyl groups and a hydrazide moiety linked to a trimethoxyphenyl group through a methylene bridge. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the furan ring or the phenyl moiety.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-neopentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
2,5-dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of the trimethoxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O5/c1-10-6-13(11(2)24-10)17(20)19-18-9-12-7-14(21-3)16(23-5)15(8-12)22-4/h6-9H,1-5H3,(H,19,20)/b18-9+ |
InChI Key |
VXUDWQQBBUACAE-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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